Chlorite

Overview

Description

Chlorite refers to a group of phyllosilicate minerals with the general formula $(Mg,Fe,Al)6(Si,Al)4O{10}(OH)8$. It is commonly found in sedimentary, metamorphic, and hydrothermal systems, where its composition varies based on formation conditions (e.g., temperature, pressure, fluid chemistry) . This compound plays critical roles in geological processes, such as influencing reservoir porosity in oil-bearing sandstones and serving as a redox indicator in ore-forming systems . Industrially, sodium this compound (NaClO₂) is a key compound in water treatment and disinfection due to its oxidizing properties .

Scientific Research Applications

Water Treatment

Chlorite as a Co-Disinfectant

This compound is utilized as a co-disinfectant in chloraminated drinking water systems to control nitrification. A recent study assessed the risk-benefit of using this compound compared to other nitrification control techniques. The research involved a comprehensive evaluation using the U.S. Environmental Protection Agency's Cumulative Risk Assessment framework. The study aimed to identify microbial and chemical risks associated with chloraminated systems and evaluate the overall health risks under varying drinking water conditions .

Disinfection Byproducts (DBPs)

This compound is also significant in the context of disinfection byproducts in drinking water. Research has documented the formation of DBPs when chlorine dioxide, derived from sodium this compound, is used for water purification. A catalog of 63 key DBPs was developed, highlighting the health impacts and regulatory standards associated with these compounds . this compound levels in drinking water are monitored to ensure they remain within safe limits, as excessive concentrations can pose health risks.

Industrial Applications

Production of Chlorine Dioxide

Sodium this compound is primarily used to generate chlorine dioxide (ClO2), which has several industrial applications:

- Bleaching Agent : It is extensively used in the paper and textile industries for bleaching wood pulp and fabrics .

- Water Treatment : Chlorine dioxide is effective in eliminating tastes and odors in potable water and controlling microbiological growth in various settings, including food processing plants and oil wells .

- Wastewater Treatment : It helps reduce organic halogenated compounds in industrial effluents and controls hydrogen sulfide odors in wastewater treatment facilities .

Health Impacts

Research has been conducted to assess the health impacts associated with this compound exposure, particularly concerning its role as a disinfection byproduct. Studies have indicated potential health risks linked to DBPs formed during water treatment processes that utilize chlorine dioxide derived from sodium this compound. These risks include genetic mutations and other adverse effects observed in laboratory settings .

Table 1: Maximum Contaminant Levels (MCL) for Disinfectants

| Disinfectant | Maximum Contaminant Level (mg/L) |

|---|---|

| Chlorine (Cl2) | 4 |

| Chlorine Dioxide (ClO2) | 0.8 |

| Chloramine (NH2Cl) | 4 |

Table 2: Industrial Applications of Sodium this compound

| Application | Description |

|---|---|

| Water Treatment | Used to generate chlorine dioxide for disinfection |

| Bleaching | Employed in paper and textile industries |

| Wastewater Treatment | Reduces organic compounds and controls odors |

| Food Processing | Controls microbiological growth |

Case Studies

Case Study 1: Nitrification Control in Drinking Water

A collaborative study conducted by the Louisville Water Company evaluated the effectiveness of this compound as a nitrification control method in chloraminated drinking water systems. The study highlighted that using this compound could significantly reduce microbial risks while maintaining compliance with regulatory standards .

Case Study 2: Health Impact Assessment of DBPs

A comprehensive investigation into DBPs formed during chlorinated drinking water treatment revealed that certain DBPs, including those derived from this compound use, could pose health risks. The study provided insights into the formation mechanisms of these compounds and their potential impacts on human health, emphasizing the need for ongoing monitoring and regulation .

Q & A

Basic Research Questions

Q. How can chlorite be reliably detected and quantified in environmental or geological samples?

this compound detection requires analytical methods sensitive to its ionic and mineralogical forms. For aqueous samples, High-Pressure Liquid Chromatography (HPLC) is effective for quantifying this compound ions (ClO₂⁻) and related species like chlorate (ClO₃⁻) due to its resolution and precision . In geological contexts, X-ray diffraction (XRD) and electron microscopy (SEM-EDS) are used to identify this compound minerals based on crystal structure and elemental composition (e.g., Fe, Mg, Al substitutions) . Calibration standards must account for matrix effects (e.g., organic matter interference in water samples).

Q. What experimental design considerations are critical for studying this compound redox kinetics?

Redox experiments should control:

- pH and ionic strength : this compound stability varies with pH; acidic conditions promote disproportionation to ClO₂ and Cl⁻ .

- Iron content : Fe(II) in this compound minerals accelerates redox reactions (e.g., this compound acting as an electron donor) .

- Colloid formation : Monitor colloidal ferrihydrite (FeOOH) via dynamic light scattering (DLS) or SEM-EDS, as surface interactions alter reaction rates . Batch experiments should extend beyond 10 days to observe steady-state kinetics .

Q. How do researchers address discrepancies in this compound toxicity data across studies?

Conflicting toxicity results often arise from differences in:

- Speciation : this compound (ClO₂⁻) vs. chlorate (ClO₃⁻) effects must be distinguished via ion-specific assays .

- Model systems : Rodent studies may underestimate human sensitivity; in vitro assays using human cell lines (e.g., lung epithelium) improve relevance .

- Dose metrics : Normalize doses to body weight and exposure duration, and account for metabolic pathways (e.g., this compound reduction by gut microbiota) .

Advanced Research Questions

Q. What thermodynamic models are used to predict this compound stability in geological systems?

Di-trioctahedral this compound models incorporate equations for activity coefficients (e.g., asud = 64xM2³xT2²) and equilibrium constants (e.g., ln(K) = [ΔH + (P-1)ΔV]/RT - ΔS/R), where P is pressure and T is temperature . These models are validated against experimental phase diagrams (e.g., MgO–FeO–Al₂O₃–SiO₂–H₂O systems) and natural this compound compositions to derive geothermometers (e.g., TChl(1) = [R ln(K) + 315.149]/R - 273.15) .

Q. How does this compound dismutase enzymatically degrade this compound, and what factors limit its industrial application?

this compound dismutase (Cld) catalyzes ClO₂⁻ → Cl⁻ + O₂ via a heme-dependent mechanism. Key challenges include:

- pH dependence : Activity peaks at pH 4.5–5.5; structural studies show pH-sensitive conformational changes in the active site .

- Substrate inhibition : High this compound concentrations (>10 mM) reduce enzyme efficiency .

- Thermal stability : Engineering thermostable Cld variants (e.g., from Cyanothece spp.) via directed evolution could enhance bioremediation utility .

Q. What methodologies resolve contradictions in this compound’s environmental persistence and reactivity?

Conflicting data on this compound half-life require:

- Microcosm studies : Simulate natural microbial communities to assess biodegradation rates under varying O₂ and nutrient conditions .

- Isotopic tracing : Use ¹⁸O-labeled ClO₂⁻ to track abiotic vs. biotic degradation pathways .

- Comparative kinetics : Compare this compound reactivity in Fe-rich vs. Fe-poor mineral matrices to identify dominant redox drivers .

Q. Methodological Tables

Table 1. Key parameters for this compound redox experiments

| Parameter | Optimal Range | Measurement Technique |

|---|---|---|

| pH | 2.5–6.5 | Potentiometric titration |

| Fe(II) content | >5 wt.% | X-ray fluorescence (XRF) |

| Reaction duration | ≥10 days | UV-Vis spectroscopy (ClO₂⁻) |

| Colloid concentration | 10–100 mg/L | SEM-EDS, DLS |

Table 2. Thermodynamic equations for this compound geothermometry

| Equation | Application |

|---|---|

| TChl(1) = (−R ln(K) + 315.149)/R − 273.15 | Temperature estimation (Fe²⁺/Fe³⁺ systems) |

| TChl(2) = (203093 + 4996.99P) / 455.782 − 273.15 | Pressure-dependent geothermometry |

Q. Key Research Gaps

- Mechanistic ambiguity : The role of this compound in Mars' UV-perchlorate synergy remains unclear; lab simulations under Mars-like conditions are needed .

- Enzyme engineering : Rational design of this compound dismutase for broader pH and temperature tolerance .

- Cross-disciplinary models : Integrate geochemical and microbial datasets to predict this compound fate in groundwater systems .

Comparison with Similar Compounds

Chlorite vs. Other Clay Minerals

Corrensite and Saponite :

this compound often coexists with corrensite (a trioctahedral mixed-layer this compound-smectite) and saponite (a trioctahedral smectite) in hydrothermal systems. Unlike this compound, corrensite and saponite exhibit expandable interlayers due to their smectite components, which are absent in this compound. Chemical analyses reveal that this compound-dominated samples frequently contain trace Ca (0.04–0.2 atoms per half formula unit), indicative of mixing with expandable trioctahedral clays like corrensite .

Talc :

Talc ($Mg3Si4O{10}(OH)2$) and this compound share a layered silicate structure, but talc lacks aluminum in its tetrahedral sites. This compound contains significant Al³⁺ substitutions in both octahedral and tetrahedral sheets, resulting in higher reactivity and hydrophilicity compared to talc .

Serpentine :

Serpentine minerals (e.g., antigorite, chrysotile) are structurally similar to this compound but differ in composition and formation environments. Serpentine typically forms in ultramafic rocks under low-temperature hydrothermal conditions, while this compound is more common in iron-rich sedimentary basins .

Table 1: Key Differences Between this compound and Related Clay Minerals

| Property | This compound | Talc | Corrensite |

|---|---|---|---|

| Chemical Formula | $(Mg,Fe,Al)6(Si,Al)4O{10}(OH)8$ | $Mg3Si4O{10}(OH)2$ | Mixed-layer this compound-smectite |

| Aluminum Content | High (tetrahedral + octahedral) | Absent in tetrahedral sites | Variable (smectite layers) |

| Hydrophilicity | Moderate-High | Low | High (smectite layers) |

| Formation Environment | Diagenetic/Hydrothermal | Metamorphic | Hydrothermal |

| Expandability | Non-expandable | Non-expandable | Expandable |

This compound vs. Chloride and Hypothis compound

Chloride (Cl⁻) :

Chloride is a monatomic anion, distinct from the polyatomic this compound ion ($ClO2^-$). While chloride is ubiquitous in salts like NaCl, this compound compounds (e.g., sodium this compound) are strong oxidizers used in disinfection. This compound’s oxidizing capacity arises from its ability to release chlorine dioxide ($ClO2$) under acidic conditions, unlike chloride, which is redox-inert .

Sodium Hypothis compound (NaClO) :

Sodium hypothis compound contains the hypothis compound ion ($ClO^-$), which has one fewer oxygen atom than this compound ($ClO_2^-$). Hypothis compound is less stable and more reactive than this compound, decomposing readily to release chlorine gas. Industrially, this compound is preferred for long-term oxidative stability, whereas hypothis compound is widely used in household bleach .

Table 2: Comparative Properties of this compound, Chloride, and Hypothis compound

| Property | This compound ($ClO_2^-$) | Chloride ($Cl⁻$) | Hypothis compound ($ClO^-$) |

|---|---|---|---|

| Oxidation State | +3 | -1 | +1 |

| Stability | High (solid) | Very High | Low (decomposes to $Cl_2$) |

| Industrial Use | Water disinfection | Food preservation | Bleaching, sanitation |

| Toxicity | Moderate (oxidizer) | Low | High (corrosive) |

This compound vs. Iron-Rich Oxides and Silicates

Aegirine and Specularite :

this compound’s surface chemistry resembles iron oxides like specularite ($Fe2O3$) and silicates like aegirine ($NaFe^{3+}Si2O6$) due to shared Fe³⁺ content. This similarity complicates flotation separation in mineral processing, as all three minerals exhibit comparable floatability .

Berthierine :

Berthierine ($(Fe^{2+},Mg)6(Si,Al)4O{10}(OH)8$) is a 7Å septethis compound precursor to Fe-rich this compound. It transforms into this compound via solid-state mechanisms in reducing environments, retaining Fe²⁺ in its structure .

Table 3: Geochemical Comparison of this compound and Iron-Rich Phases

Analytical Techniques for this compound Characterization

Advanced methods such as electron probe microanalysis (EPMA), X-ray diffraction (XRD), and ion chromatography (IC) are critical for distinguishing this compound from similar phases. EPMA provides precise elemental data (e.g., Mg/Fe ratios) , while XRD identifies structural differences (e.g., 14Å vs. 7Å layers) . IC is used to quantify this compound ions ($ClO_2^-$) in solutions, avoiding interference from hypothis compound .

Table 4: Techniques for this compound Analysis

Properties

IUPAC Name |

chlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO2/c2-1-3/h(H,2,3)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWCMBCROVPCKQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

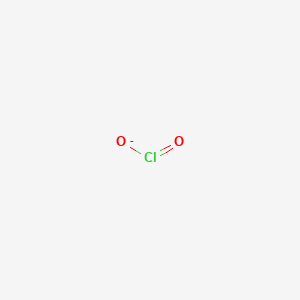

[O-]Cl=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClO2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021522 | |

| Record name | Chlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] White or off-white to grey powder; Odorless; [Luzenac America MSDS] | |

| Record name | Chlorite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12921 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14998-27-7, 1318-59-8, 71949-90-1 | |

| Record name | Chlorite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14998-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorite ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014998277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorite-group minerals | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorite-group minerals | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORITE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z63H374SB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.